molecular formula C6H5F3N2O2 B2800810 1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid CAS No. 328569-22-8

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid

Cat. No.: B2800810
CAS No.: 328569-22-8
M. Wt: 194.113
InChI Key: MRJCDOWQTBIADL-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid is a fluorinated organic compound that features an imidazole ring substituted with a trifluoroethyl group and a carboxylic acid group. The presence of fluorine atoms often imparts unique properties to organic molecules, such as increased metabolic stability and enhanced lipophilicity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoroethylation of imidazole derivatives using reagents like 2,2,2-trifluoroethylamine hydrochloride in the presence of catalysts such as iron porphyrin complexes . The reaction conditions often include aqueous solutions and mild temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from readily available precursors. The process may include steps like diazotization, N-trifluoroethylation, and subsequent functional group transformations. The use of robust catalysts and optimized reaction conditions ensures scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups to the imidazole ring .

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity by modifying the electronic properties of the molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-3-10-1-4(11)5(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJCDOWQTBIADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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